N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C12H10N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,9H2,(H,15,17) |
InChI Key |
PEOYEWSIUUZYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
Traditional laboratory methods involve sequential reactions to construct the pyrazole ring and acetamide backbone. A common approach begins with the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds to form the pyrazole core. For instance, 3-cyanoaniline may undergo acetylation to form N-(3-cyanophenyl)acetamide, followed by coupling with 1H-pyrazole-1-acetic acid using carbodiimide-based coupling agents.
Critical challenges in multi-step synthesis include:
- Intermediate Isolation : Purification of intermediates like N-[3-(3-dimethylamino-1-oxo-2-propenyl)phenyl]acetamide often requires chromatography, reducing overall yield.
- Steric Hindrance : Bulky substituents on the phenyl ring necessitate elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours).
One-Step Industrial Synthesis
An advanced method described in patent literature bypasses intermediate isolation, achieving the target compound in a single reaction vessel. The protocol involves:
- Alkylation : N-[3-(3-Dimethylamino-1-oxo-2-propenyl)phenyl]acetamide is treated with ethyl iodide and sodium hydride (60% in mineral oil) in dimethylformamide at −10°C to 5°C, forming N-[3-(3-dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethyl-acetamide.
- Cyclization : The intermediate reacts with 3-amino-pyrazole-4-carbonitrile in aqueous dimethylformamide/hydrochloric acid, inducing pyrimidine ring closure.
- Recrystallization : Crude product is purified using 2-butanone, yielding >99.5% purity by HPLC.
Key Advantages :
- Yield Improvement : 10–15% higher yield compared to multi-step methods.
- Solvent Efficiency : Dimethylformamide serves dual roles as solvent and proton acceptor, minimizing waste.
Reaction Optimization
Optimization studies focus on enhancing reaction efficiency and scalability.
Temperature Control
Maintaining subambient temperatures (−10°C to 5°C) during alkylation prevents side reactions such as over-alkylation or decomposition of sodium hydride. Exothermic reactions require precise cooling systems in industrial reactors.
Solvent Selection
Dimethylformamide outperforms alternatives like tetrahydrofuran or acetonitrile due to:
Stoichiometric Ratios
A 1.1:1 molar ratio of 3-amino-pyrazole-4-carbonitrile to intermediate ensures complete cyclization while minimizing excess reagent costs.
Purification and Characterization
Post-synthesis purification and analytical validation are critical for pharmaceutical applications.
Recrystallization Techniques
Recrystallization solvents significantly impact purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| 2-Butanone | 99.5 | Needles |
| Ethyl Acetate | 98.2 | Plates |
| Isopropanol | 97.8 | Prisms |
Analytical Methods
- HPLC : Reverse-phase C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30) mobile phase detect impurities <0.1%.
- NMR : 1H NMR (400 MHz, DMSO-d6) confirms structure via key signals: δ 8.72 (s, 1H, pyrazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, CH2).
Biological Evaluation and Applications
The compound’s bioactivity correlates with structural features:
Antimalarial Activity
Pyrazole derivatives exhibit potent antiplasmodial effects, as shown in Plasmodium falciparum 3D7 assays:
| Compound | EC50 (μM) | HepG2 CC50 (μM) |
|---|---|---|
| 9 | 0.667 | >40 |
| 17 | >10 | ND |
EC50: Half-maximal effective concentration; CC50: Cytotoxic concentration.
Structure-Activity Relationships (SAR)
- Methyl Substituents : 3-Methylpyrazole analogs show 2-fold higher activity (EC50 = 0.23 μM) than unsubstituted derivatives.
- Electron-Withdrawing Groups : Cyano groups at the phenyl para position enhance target binding via dipole interactions.
Comparative Analysis with Analogues
Structural analogs highlight the uniqueness of this compound:
| Analog | Key Difference | Bioactivity (EC50, μM) |
|---|---|---|
| N-Ethyl variant | Ethyl vs. methyl | 1.90 |
| 3-Trifluoromethyl | CF3 vs. CN | >10 |
| 1,3,4-Oxadiazole | Oxadiazole vs. pyrazole | 0.667 |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide":
Scientific Research Applications
- Insecticidal Activity: N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide, a compound similar to the target compound, exhibits insecticidal activity against Plutella xylostella larvae . Bioactivity results showed that it has better activity (14.67 mg⋅L −1) than fipronil (27.24 mg⋅L −1) after 24 hours .
- Antitumor Activity: 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives have antitumor activity, particularly against solid tumors like colon and lung tumors . Colon and rectum tumors are common in Western countries, with a high incidence and are often poorly sensitive to chemotherapy .
- ALK5 Inhibitory Activity: N-(3-Cyanophenyl)-2-(3-(pyrimidin-4-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide is a pyrazole derivative . Another pyrazole derivative, compound 6 (A-83-01), inhibited ALK5 with an IC50 value of 0.012 µM .
- Potential Vasodilatory Activity: Amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone have reported vasodilatory activity .
- Carboxamide Derivatives: N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives are carboxamide derivatives .
- Creatine Supplementation and HCA Formation: Research suggests creatine supplementation does not significantly increase the formation of carcinogenic heterocyclic amines (HCAs) . Diet appears to be the main factor responsible for HCA formation . Examples of HCAs that were tested include PhIP, 8-MeIQx, IFP and 4,8-DiMeIQx .
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptors in insects, leading to disruption of calcium ion channels and ultimately causing insect paralysis and death . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticidal agent.
Comparison with Similar Compounds
Positional Isomers
- N-(2-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide (): The cyano group is at the phenyl ring’s 2-position instead of 3.
Substituted Pyrazole Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Features a chloro-substituted phenyl ring on the pyrazole and a cyano group at the pyrazole’s 3-position. The chlorine atoms may enhance lipophilicity and antimicrobial activity, as seen in related compounds .
- N-(2,3-dimethylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide (): Contains methyl groups on the phenyl ring and a nitro group (-NO₂) on the pyrazole. The nitro group’s stronger electron-withdrawing nature compared to -CN could increase reactivity but reduce metabolic stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|---|
| N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide | C₁₂H₁₀N₄O | 226.23 | Not reported | Not reported | 3-CN phenyl, pyrazole |
| N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7n) | C₂₀H₁₆ClN₅O | 383.83 | 155–159 | 75 | 4-Cl phenyl, imidazole-pyrazole |
| N-(2,6-Dichlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7p) | C₂₀H₁₄Cl₂N₅O | 418.26 | 134–137 | 75 | 2,6-Cl₂ phenyl, imidazole-pyrazole |
Key Observations :
Antimicrobial and Antifungal Potential
- N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7n) :
Demonstrated antimicrobial activity against gram-positive bacteria, attributed to the imidazole-pyrazole hybrid structure . - Phenoxy Acetamide Derivatives (): Compounds with benzo[d]thiazole-sulfonyl groups (e.g., compound 47) showed potent antifungal activity, highlighting the role of sulfonyl and heterocyclic groups in bioactivity .
Intermediate Utility
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Serves as a key intermediate in synthesizing N-aromatic pyrazole derivatives with insecticidal and antifungal properties .
Biological Activity
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a pyrazole ring and a cyano group, contributing to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Insecticide Activity : The compound has been identified as a potential insecticide, specifically targeting insect ryanodine receptors. This interaction disrupts calcium ion channels, leading to paralysis and death in insects.
- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, may exhibit anticancer activities by inhibiting the growth of cancer cells. This is achieved through modulation of key signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could have therapeutic implications in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound I | Panc-1 (pancreatic cancer) | 800 |
| This compound | LNCaP (prostate cancer) | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Preliminary tests suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although specific MIC values require further investigation .
Insecticidal Activity
The insecticidal properties of this compound have been linked to its ability to bind to ryanodine receptors in insects:
- Mechanism : By modulating calcium release from the sarcoplasmic reticulum, the compound induces paralysis in target insect species.
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Study on Anticancer Effects : A study demonstrated that pyrazole derivatives could inhibit the proliferation of prostate cancer cells effectively. The study emphasized the importance of structural modifications in enhancing biological activity .
- Insecticide Efficacy : Research focused on the insecticidal potential of compounds targeting ryanodine receptors showed that structural variations significantly affect potency and selectivity against different insect species.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide?
Methodological Answer:
The synthesis of pyrazole-acetamide derivatives typically involves condensation reactions between substituted anilines and pyrazole-containing intermediates. For example:
- Substitution and Condensation: Start with 3-cyanoaniline and 2-(1H-pyrazol-1-yl)acetic acid. Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF under nitrogen to form the acetamide bond. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 9:1 DCM:MeOH) .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of aniline to acid) and reflux at 60–80°C for 6–12 hours. Typical yields range from 52–75%, with impurities removed via recrystallization (ethanol/water) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the acetamide linkage (δ ~3.8–4.2 ppm for CH2, δ ~167–170 ppm for carbonyl) and aromatic protons (δ ~7.0–8.5 ppm for pyrazole and cyanophenyl groups). Discrepancies in splitting patterns may indicate rotational isomerism .
- IR Spectroscopy: Identify key functional groups: ν ~2200 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (amide C=O), and ~1550 cm⁻¹ (pyrazole C=N) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For poor solubility, use ESI-MS with acetonitrile/0.1% formic acid .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS Program: Predict antimicrobial or anticancer activity by analyzing structural motifs (e.g., pyrazole’s π-π stacking potential). Input SMILES strings into PASS Online to estimate Pa (probability of activity) and Pi (inactivity) scores .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like EGFR or CYP450. Parameterize the cyanophenyl group’s electron-withdrawing effects to refine binding affinity predictions (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Advanced: What crystallographic strategies resolve hydrogen-bonding patterns in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (acetone/hexane). Use SHELX-TL for structure refinement. The cyanophenyl and pyrazole moieties often form C-H···N and N-H···O interactions, creating R₂²(8) graph-set motifs .
- Twinned Data Handling: For overlapping reflections, apply HKLF5 in SHELXL with a BASF parameter to deconvolute intensities .
Basic: How is in vitro biological activity assessed for this compound?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines). Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) at 1–256 µg/mL. Compare MIC values to ciprofloxacin controls .
- Cytotoxicity Screening: Employ MTT assays on HEK-293 cells. Incubate with 10–100 µM compound for 48 hours; IC50 < 50 µM indicates therapeutic potential .
Advanced: How to resolve contradictions in solubility and spectroscopic data?
Methodological Answer:
- Solubility Issues: If HRMS fails (e.g., ’s Compound 7o), substitute with LC-MS using a C18 column (70:30 MeOH:H2O, 0.1% TFA). Alternatively, use elemental analysis (C, H, N ±0.3%) .
- NMR Artifacts: For broadened peaks, check for paramagnetic impurities or exchange processes. Use DMSO-d6 at elevated temperatures (50°C) to reduce rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
